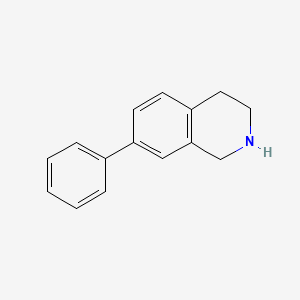

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a phenyl group attached to the 7th position of the tetrahydroisoquinoline ring, making it a unique and interesting molecule for scientific research and industrial applications .

Métodos De Preparación

The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

Pictet-Spengler Reaction: This classical method involves the condensation of a phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Chemoenzymatic Synthesis: A one-pot process involving the oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction with an amino alcohol.

Análisis De Reacciones Químicas

7-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

7-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound inhibits the formation of free radicals and modulates neurotransmitter levels in the brain, providing neuroprotective effects.

Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT), which are involved in neurotransmitter metabolism.

Receptor Interaction: The compound interacts with dopamine receptors, influencing dopamine catabolism and signaling pathways.

Comparación Con Compuestos Similares

7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of MAO enzymes.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions and is studied for its role in neurodegenerative diseases.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of HIV-1 reverse transcriptase inhibitors and other pharmaceuticals.

Actividad Biológica

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications in various fields, including neuropharmacology and cancer treatment. The following sections provide a comprehensive overview of the biological activities associated with 7-phenyl-THIQ, supported by relevant research findings and case studies.

Dopamine Receptor Activity

Research indicates that certain derivatives of tetrahydroisoquinolines exhibit potent activity as dopamine D2 receptor antagonists. A study demonstrated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines showed significant blocking activity against these receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease . The safety profile of these compounds also appears favorable, making them promising candidates for further development.

Anticancer Properties

Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. A study highlighted that various THIQ analogs exert cytotoxic effects on cancer cell lines by targeting cellular processes such as protein synthesis and microtubule polymerization . The structural modifications in these compounds can influence their efficacy and selectivity towards different types of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 7-phenyl-THIQ is significantly influenced by its chemical structure. The introduction of different substituents at various positions on the isoquinoline ring can alter its pharmacological properties. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Modulates dopamine receptor affinity |

| C-6 | Enhances anticancer activity |

| C-7 | Influences neuroprotective properties |

These modifications can lead to the development of more potent and selective compounds for specific therapeutic targets .

Neuroprotective Effects

A case study involving the administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) demonstrated its neuroprotective effects in models of Parkinson's disease. The study found that while TIQ showed neurotoxic effects, 1-MeTIQ exhibited protective qualities against neurodegeneration induced by toxins such as MPTP . This highlights the importance of structural variations within the tetrahydroisoquinoline class in determining biological outcomes.

Multidrug Resistance Reversal

Another area of interest is the use of THIQ derivatives in overcoming multidrug resistance (MDR) in cancer therapy. Compounds like elacridar and tariquidar, which share a common structural motif with THIQs, have been shown to effectively reverse MDR by interacting with P-glycoprotein (P-gp) transporters . This suggests that 7-phenyl-THIQ could potentially be developed into a lead compound for enhancing the efficacy of existing chemotherapeutic agents.

Propiedades

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVTFOULAOFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274946 | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-41-3 | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.